molecular formula C18H21FN4O3 B2375543 N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide CAS No. 1448053-28-8

N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2375543
CAS No.: 1448053-28-8
M. Wt: 360.389
InChI Key: IPTWSYRRAKMKLQ-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 1-position with a 4-fluorophenyl carbamoyl group and at the 4-position with a methyl-linked 5-methylisoxazole-4-carboxamide moiety.

Properties

IUPAC Name

N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3/c1-12-16(11-21-26-12)17(24)20-10-13-6-8-23(9-7-13)18(25)22-15-4-2-14(19)3-5-15/h2-5,11,13H,6-10H2,1H3,(H,20,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTWSYRRAKMKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a fluorophenyl group, and an isoxazole moiety. Its IUPAC name is N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-5-methylisoxazole-4-carboxamide. The molecular formula is C19H24FN5O2C_{19}H_{24}FN_{5}O_{2} with a molecular weight of approximately 405.5 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The compound's structure allows it to modulate the activity of these targets, potentially leading to therapeutic effects.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing isoxazole rings have been shown to inhibit the growth of cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.

In vitro studies demonstrated that the compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. The mechanism appears to involve the modulation of apoptotic pathways through the activation of caspases and downregulation of anti-apoptotic proteins.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This effect may be mediated through the suppression of nuclear factor kappa B (NF-kB) signaling pathways, which play a critical role in inflammation.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds suggest that this compound may exhibit activity against various bacterial strains. The presence of the isoxazole moiety is believed to enhance this activity by interfering with bacterial cell wall synthesis or function.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of this compound:

StudyFindings
Antitumor Study Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values indicating effective inhibition of cell growth.
Anti-inflammatory Study Showed reduced levels of TNF-alpha and IL-6 in macrophages treated with the compound, indicating anti-inflammatory potential.
Antimicrobial Study Exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum antimicrobial properties.

Comparison with Similar Compounds

Key Findings and Implications

Structural Uniqueness : The target compound combines piperidine, fluorophenyl, and isoxazole motifs, distinguishing it from sulfamoyl-linked analogs () and simpler fluorophenyl-piperidine derivatives ().

Synthetic Feasibility : Piperidine functionalization strategies () and carboxamide coupling methods () support its plausible synthesis, though optimization for yield and purity is required.

Potential Applications: Structural parallels to cannabinoid ligands () and antimicrobial/kinase-targeting compounds () suggest diverse therapeutic avenues.

Q & A

Q. What methods validate target engagement in complex biological systems?

  • Methodological Answer : Use click chemistry (e.g., alkyne-tagged probes) for in situ target labeling. Confirm engagement with cellular thermal shift assays (CETSA) or proximity ligation assays (PLA). For in vivo models, employ positron emission tomography (PET) with radiolabeled analogs .

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